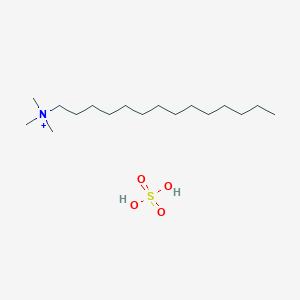

Sulfuric acid; tetradonium

Description

Properties

Molecular Formula |

C17H40NO4S+ |

|---|---|

Molecular Weight |

354.6 g/mol |

IUPAC Name |

sulfuric acid;trimethyl(tetradecyl)azanium |

InChI |

InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1; |

InChI Key |

LRWSTBIEJXJNJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Sulfuric acid can be synthesized through several methods:

Contact Process: The industrial method involves oxidizing sulfur dioxide (SO) to sulfur trioxide (SO) using a vanadium(V) oxide catalyst. The SO is then hydrated to form sulfuric acid.

Laboratory Synthesis: In the lab, sulfuric acid can be prepared by dissolving sulfur trioxide in water.

b. Industrial Production

Large-scale production occurs via the contact process. Sulfur dioxide is obtained from burning sulfur or sulfide ores. The overall reaction is:

2SO2+O2→2SO3

Chemical Reactions Analysis

Sulfuric acid participates in various reactions:

Oxidation: It oxidizes metals, producing metal sulfates (e.g., copper sulfate).

Dehydration: Sulfuric acid removes water from organic compounds, such as sugar (forming carbon) or ethanol (forming ethene).

Esterification: It reacts with alcohols to form esters.

Hydrolysis: Sulfuric acid hydrolyzes salts like sodium chloride to produce hydrochloric acid.

Scientific Research Applications

Chemical Processing and Synthesis

Sulfuric acid serves as a critical reagent in numerous chemical reactions, including:

- Catalyst in Organic Synthesis : It facilitates reactions such as esterification and alkylation, enabling the production of various organic compounds.

- Dehydrating Agent : Sulfuric acid is employed to remove water from substances, which is essential in the preparation of various chemicals.

Fertilizer Production

Sulfuric acid is integral to the manufacturing of fertilizers, particularly phosphate fertilizers. The process involves reacting sulfuric acid with phosphate rock to produce phosphoric acid, which is a key ingredient in many fertilizers. This reaction not only enhances soil fertility but also supports agricultural productivity.

Metal Processing

In metallurgy, sulfuric acid is used for:

- Pickling : It removes oxides and impurities from metals before further processing.

- Electrolyte in Batteries : In lead-acid batteries, sulfuric acid acts as the electrolyte, facilitating the electrochemical reactions necessary for energy storage.

Environmental Applications

Sulfuric acid plays a role in environmental science, particularly in:

- Wastewater Treatment : It is used to neutralize alkaline waste streams and adjust pH levels in wastewater treatment facilities.

- Acid Rain Studies : Researchers study sulfuric acid's contribution to acid rain formation and its environmental impacts.

Case Study 1: Metal Treatment

A significant application of sulfuric acid is in metal treatment processes. For instance, a study demonstrated that using sulfuric acid for pickling steel resulted in improved surface quality and enhanced corrosion resistance. The process involved immersing steel parts in a sulfuric acid solution followed by rinsing and passivation.

Case Study 2: Fertilizer Production

Research conducted on phosphate fertilizer production highlighted the efficiency of using sulfuric acid to convert phosphate rock into phosphoric acid. The study indicated that optimizing reaction conditions (temperature and concentration) could enhance yield and reduce by-products.

Safety and Environmental Considerations

While sulfuric acid is widely used, it poses significant health risks due to its corrosive nature. Proper handling protocols are essential to prevent accidents, including skin burns and respiratory issues from inhalation of vapors. Regulatory frameworks govern its use to mitigate environmental impacts, particularly concerning wastewater discharge containing sulfur compounds.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Processing | Catalyst for organic synthesis | Enhances reaction efficiency |

| Fertilizer Production | Key ingredient in phosphate fertilizers | Improves agricultural productivity |

| Metal Processing | Used for pickling metals | Enhances surface quality |

| Environmental Science | Neutralizes wastewater | Reduces environmental impact |

Mechanism of Action

Sulfuric acid’s effects stem from its strong acidity. It donates protons (H+) in reactions, altering pH and catalyzing processes. Its targets include proteins, nucleic acids, and carbohydrates.

Comparison with Similar Compounds

Physical Properties (Table 1):

| Property | Value | |

|---|---|---|

| Molecular Weight | 98.078 g/mol | |

| Density (298 K) | 1.85 g/cm³ | |

| Boiling Point | 337°C | |

| Melting Point | 10°C | |

| Viscosity (Dynamic) | 24.2 mPa·s at 25°C |

Comparison with Similar Sulfuric Acid-Derived Compounds

Sulfuric acid derivatives, such as alumina sulfuric acid (ASA), tungstate sulfuric acid (TSA), and molybdate sulfuric acid (MSA), are solid heterogeneous catalysts that address the limitations of traditional H₂SO₄. These compounds enhance reaction efficiency, reduce corrosion, and improve recyclability .

Alumina Sulfuric Acid (ASA)

Structure : Sulfuric acid immobilized on alumina (Al₂O₃) .

Advantages Over H₂SO₄ :

- Reusability : Can be reused 5–7 times without significant activity loss .

- Reaction Efficiency : Achieves >90% yield in 1,4-dihydropyridine synthesis under reflux conditions .

- Environmental Impact : Eliminates liquid waste and reduces reactor corrosion .

Application Example: In the synthesis of α-aminonitriles, nano-ASA outperforms bulk ASA, reducing reaction time by 40% under microwave irradiation .

Tungstate Sulfuric Acid (TSA)

Structure : Tungstic acid (H₂WO₄) combined with H₂SO₄ .

Advantages Over H₂SO₄ :

- Selectivity : Higher regioselectivity in benzimidazole and benzothiazole synthesis .

- Solvent-Free Reactions : Enables green synthesis of α-substituted β-naphthols without organic solvents .

Performance Data (Table 2):

| Reaction | Catalyst | Yield (%) | Reaction Time | |

|---|---|---|---|---|

| Benzimidazole Synthesis | TSA | 92 | 2 hours | |

| H₂SO₄ | 78 | 4 hours |

Molybdate Sulfuric Acid (MSA)

Structure : Molybdic acid (H₂MoO₄) with H₂SO₄ .

Advantages Over H₂SO₄ :

- Catalytic Activity : Achieves 95% yield in gem-bisamide synthesis at 80–90°C, compared to 70% with H₂SO₄ .

- Mechanistic Flexibility : Activates carbonyl groups and stabilizes intermediates in multi-component reactions .

Application Example : In the synthesis of 2,3,4,5-tetrasubstituted pyrroles, MSA reduces side reactions and improves purity by 25% compared to H₂SO₄ .

Q & A

Q. How can standardized sulfuric acid solutions be prepared and validated for titration in heterogeneous reaction systems?

To ensure accuracy, prepare sulfuric acid solutions using freshly boiled, deionized water to minimize CO₂ interference. For validation, perform triplicate titrations against primary standards (e.g., sodium carbonate) and calculate molarity using gravimetric data. Include error margins (±1.5%) based on instrument calibration and environmental controls (e.g., temperature stability) .

Q. What analytical methods are recommended for quantifying impurities (e.g., Fe, Al) in sulfuric acid used in industrial-grade experiments?

Use inductively coupled plasma optical emission spectrometry (ICP-OES) to detect trace metals. Calibrate with certified reference materials and validate recovery rates (95–105%) via spiked samples. For sulfate complexes, employ ion chromatography with suppressed conductivity detection, ensuring pH adjustments to prevent precipitation .

Advanced Research Questions

Q. How should experimental designs be structured to study biphasic sulfuric acid-hydrocarbon systems under variable pressures and temperatures?

Design a factorial matrix covering key parameters: temperature (40–70°F), pressure (saturation to 100 psia), and acid-to-hydrocarbon ratios (100/0 to 10/90). Use a 1/4-inch orifice for controlled releases and replicate runs (e.g., 6 runs per condition) to assess reproducibility. Prioritize real-time emulsion stability monitoring via dynamic light scattering .

Q. What thermodynamic and kinetic models best explain hematite dissolution in mixed oxalic-sulfuric acid systems?

Apply the shrinking-core model with Arrhenius-based rate constants. Measure activation energy (Eₐ) via temperature-dependent dissolution trials (25–80°C) and validate using X-ray diffraction (XRD) to track phase transformations. Compare experimental data to computational simulations (e.g., COMSOL) to isolate diffusion vs. surface reaction limitations .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in sulfuric acid recovery rates (e.g., 96.5–99.2%) be resolved across experimental replicates?

Conduct error propagation analysis, accounting for measurement uncertainties (±1.5%) and systemic factors (e.g., emulsion phase separation time). Use ANOVA to identify statistically significant outliers and re-evaluate conditions favoring aerosol formation (e.g., superheated releases). Cross-reference recovery data with qualitative observations (e.g., unrecovered acid disposition) .

Q. What methodologies address conflicting results in impurity effects on sulfuric acid catalytic activity?

Perform controlled doping experiments (e.g., introducing FeSO₄ at 0.001–0.1% w/w) and measure reaction kinetics (e.g., esterification rates). Use multivariate regression to isolate impurity contributions. Validate findings with surface characterization techniques (e.g., XPS) to correlate catalytic deactivation with surface adsorption patterns .

Experimental Optimization

Q. What orthogonal experimental designs optimize sulfuric acid waste concentration processes?

Implement a Taguchi L9 orthogonal array testing factors like heating rate (50–90°C), vacuum pressure (50–200 mbar), and stirring speed (200–600 rpm). Analyze main effects via response surface methodology (RSM) to maximize H₂SO₄ concentration (>95%) while minimizing sulfate crystallization .

Q. How can in-situ pH monitoring improve reproducibility in sulfuric acid-mediated syntheses of tetradonium derivatives?

Integrate automated pH stat systems to maintain ±0.05 pH units during reactions. Use non-aqueous electrodes calibrated with phthalate buffers. Correlate pH stability with product yield via HPLC and adjust protonation steps dynamically to avoid side reactions (e.g., sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.